Cas no 54591-62-7 (3-Amino-4-methyl-5-nitro-benzoic Acid)

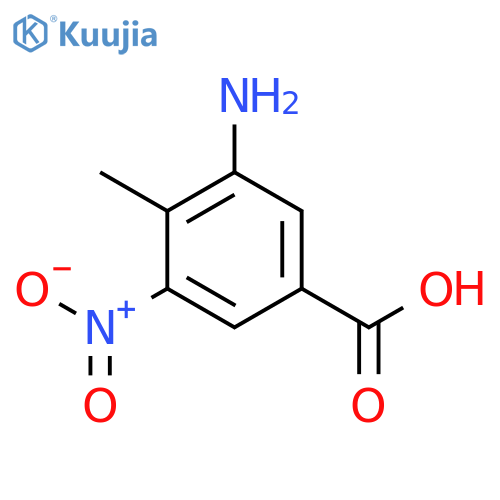

54591-62-7 structure

商品名:3-Amino-4-methyl-5-nitro-benzoic Acid

3-Amino-4-methyl-5-nitro-benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-methyl-5-nitrobenzoic acid

- 3-Amino-4-methyl-5-nitro-benzoic acid

- Benzoic acid, 3-aMino-4-Methyl-5-nitro-

- 3-Amino-5-nitro-p-toluic acid

- A1-04776

- SCHEMBL2902973

- Z838967242

- MFCD00456404

- AS-39442

- 3-amino-4-methyl-5-nitrobenzoicacid

- 3-Amino-4-methyl-5-nitro-benzoic acid

- Oprea1_476501

- STK689347

- 54591-62-7

- LHZXZCIDEFEXPM-UHFFFAOYSA-N

- EN300-109899

- DTXSID20332592

- ALBB-036655

- AKOS005602192

- CS-0308155

- Cambridge id 5110311

- CBDivE_013174

- DB-183260

- 3-Amino-4-methyl-5-nitro-benzoic Acid

-

- MDL: MFCD00456404

- インチ: InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

- InChIKey: LHZXZCIDEFEXPM-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1N)C(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 196.04840674g/mol

- どういたいしつりょう: 196.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-Amino-4-methyl-5-nitro-benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-109899-0.5g |

3-amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 0.5g |

$322.0 | 2023-10-27 | |

| Enamine | EN300-109899-10.0g |

3-amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 10g |

$2269.0 | 2023-06-10 | |

| Alichem | A019096374-1g |

3-Amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 1g |

$704.08 | 2023-09-01 | |

| Alichem | A019096374-250mg |

3-Amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 250mg |

$295.39 | 2023-09-01 | |

| Enamine | EN300-109899-2.5g |

3-amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 2.5g |

$722.0 | 2023-10-27 | |

| Enamine | EN300-109899-1.0g |

3-amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 1g |

$414.0 | 2023-06-10 | |

| 1PlusChem | 1P00DMFN-250mg |

Benzoic acid, 3-aMino-4-Methyl-5-nitro- |

54591-62-7 | 95% | 250mg |

$300.00 | 2025-02-26 | |

| Enamine | EN300-109899-5g |

3-amino-4-methyl-5-nitrobenzoic acid |

54591-62-7 | 95% | 5g |

$1238.0 | 2023-10-27 | |

| 1PlusChem | 1P00DMFN-500mg |

Benzoic acid, 3-aMino-4-Methyl-5-nitro- |

54591-62-7 | 95% | 500mg |

$454.00 | 2025-02-26 | |

| A2B Chem LLC | AG34803-500mg |

3-Amino-4-methyl-5-nitro-benzoic acid |

54591-62-7 | 95% | 500mg |

$374.00 | 2024-04-19 |

3-Amino-4-methyl-5-nitro-benzoic Acid 関連文献

-

1. 139. Heterocyclic fluorine compounds. Part IV. MonofluoroindazolesI. K. Barben,H. Suschitzky J. Chem. Soc. 1960 672

54591-62-7 (3-Amino-4-methyl-5-nitro-benzoic Acid) 関連製品

- 603-11-2(3-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 3113-71-1(3-Methyl-4-nitrobenzoic acid)

- 610-36-6(4-Amino-2-nitrobenzoic acid)

- 618-84-8(3-amino-5-nitro-benzoic acid)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 552-16-9(2-Nitrobenzoic acid)

- 619-17-0(2-Amino-4-nitrobenzoic acid)

- 1975-50-4(2-Methyl-3-nitrobenzoic acid)

- 99-34-3(3,5-Dinitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54591-62-7)3-Amino-4-methyl-5-nitrobenzoic acid

清らかである:99%

はかる:5g

価格 ($):2769.0